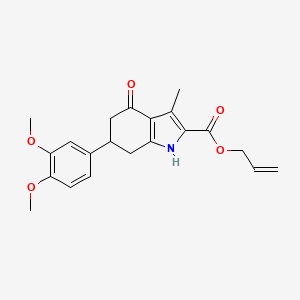

allyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Descripción general

Descripción

The study of allyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate and related compounds involves intricate chemical synthesis and analysis to understand their molecular structure, chemical reactions, and both physical and chemical properties. These compounds belong to a class of organic molecules with potential applications in materials science, pharmaceuticals, and chemical synthesis.

Synthesis Analysis

The synthesis of related allylic compounds often involves complex reactions, including anodic oxidation and condensation processes. For instance, the anodic oxidation of 4-allyl-2,6-dimethoxyphenol leads to various oxidation products, including asatone-type neolignans, demonstrating the role of radical and cationic reactions in the synthesis of complex organic molecules (Nishiyama et al., 1983).

Molecular Structure Analysis

The molecular structure of allylic derivatives has been explored through crystallography, showing how specific configurations and interactions contribute to the molecule's stability and reactivity. For example, the crystal structure analysis of allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate reveals a triclinic crystal system, highlighting the importance of intermolecular interactions (Mohandas et al., 2019).

Chemical Reactions and Properties

The reactivity of allylic compounds with active hydrogen compounds, facilitated by palladium catalysts, is a significant area of study. This reactivity underscores the versatility of allylic compounds in synthetic chemistry, enabling the formation of diverse chemical structures through the intermolecular exchange of allylic groups (Takahashi et al., 1972).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting points, and crystalline structure, are crucial for their application in various fields. The analysis of these properties often involves advanced spectroscopic and crystallographic techniques to accurately characterize the molecules.

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for forming derivatives, are essential for understanding the compound's applications. The study of allylic substitution reactions in water, for instance, illustrates the compound's reactivity and potential for further chemical transformations (Manabe & Kobayashi, 2003).

Aplicaciones Científicas De Investigación

Anodic Oxidation and Synthesis of Neolignans

The anodic oxidation of compounds related to allyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been studied for synthesizing asatone-type neolignans and other oxidation products. These studies reveal the role of radical and cationic reactions in the formation of complex organic molecules (Nishiyama et al., 1983).

Palladium-Catalyzed Exchange Reactions

Research has shown that palladium-catalyzed exchange reactions involving allylic compounds can lead to the formation of various allylic derivatives. These reactions highlight the versatility of palladium catalysts in organic synthesis, facilitating the intermolecular exchange of allylic groups (Takahashi et al., 1972).

Photochemistry of Cycloalkenones

The study of the photochemistry of specific cycloalkenones, which are structurally related to the chemical , offers insights into photocyclization reactions leading to complex cyclic structures. Such research is fundamental in understanding light-induced chemical processes (Anklam et al., 1985).

Glycosyl Acceptors from Galactose Derivatives

Galactose-derived compounds have been converted into glycosyl acceptors, showcasing methods for introducing carboxyl groups and esterification. This research is crucial for developments in carbohydrate chemistry and glycoscience (Steffan et al., 1990).

Synthesis of Carbosilane Dendrimers

The synthesis of carbosilane dendrimers containing peripheral titanium units demonstrates advanced techniques in creating highly structured and functionalized nanomaterials. Such materials have potential applications in catalysis, nanotechnology, and materials science (Arévalo et al., 2001).

Reactions of Indoles with Acetylenedicarboxylate

Explorations into the reactions of indoles with acetylenedicarboxylate reveal pathways to synthesize a variety of indole derivatives, contributing to the diverse chemical repertoire available for pharmaceutical and synthetic organic chemistry (Acheson et al., 1972).

Palladium-Catalyzed Allylic Substitution

Research on palladium-catalyzed, carboxylic acid-assisted allylic substitution highlights a method for performing allylic substitutions in water, showcasing the adaptability of palladium catalysis in environmentally benign solvents (Manabe & Kobayashi, 2003).

Templates for Synthetic Vaccines

The development of carbohydrate-based templates for synthetic vaccines and drug delivery systems illustrates the intersection of organic synthesis and biomedical applications. This research provides a foundation for designing more effective and targeted therapeutic agents (McGeary et al., 2001).

Propiedades

IUPAC Name |

prop-2-enyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-5-8-27-21(24)20-12(2)19-15(22-20)9-14(10-16(19)23)13-6-7-17(25-3)18(11-13)26-4/h5-7,11,14,22H,1,8-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGLSSKVLQYWOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=O)CC(C2)C3=CC(=C(C=C3)OC)OC)C(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

prop-2-en-1-yl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-bicyclo[2.2.1]hept-2-yl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4583124.png)

![[2,5-diamino-4-(methylthio)thieno[2,3-d]pyrimidin-6-yl](4-methoxyphenyl)methanone](/img/structure/B4583127.png)

![1-[(4-bromo-2-thienyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4583130.png)

![1-[(2,5-difluorophenyl)sulfonyl]-2-(2-furyl)pyrrolidine](/img/structure/B4583134.png)

![1-allyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B4583138.png)

![(4-chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4583146.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4583154.png)

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4583164.png)

![4,7-dimethyl-5-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4583173.png)

![N-[3-(acetylamino)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4583175.png)

![N-cyclooctyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4583181.png)